molecular formula C18H20N4O2S B2376100 3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 332897-86-6

3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-(2-methylprop-2-enyl)purine-2,6-dione

Cat. No.: B2376100
CAS No.: 332897-86-6
M. Wt: 356.44
InChI Key: CHLJKPRASCPVIL-UHFFFAOYSA-N
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Description

3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-(2-methylprop-2-enyl)purine-2,6-dione is a complex organic compound belonging to the purine family This compound features a purine core substituted with various functional groups, including a methyl group, a methylphenylmethylsulfanyl group, and a methylprop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-(2-methylprop-2-enyl)purine-2,6-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Starting Material Preparation: The synthesis begins with the preparation of the purine core, which can be derived from commercially available purine derivatives.

    Functional Group Introduction: The introduction of the methyl, methylphenylmethylsulfanyl, and methylprop-2-enyl groups is achieved through a series of substitution reactions. These reactions often require specific reagents and catalysts to ensure selective substitution at the desired positions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes. Industrial methods may also involve continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-(2-methylprop-2-enyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or other substituents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) can facilitate hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.

Scientific Research Applications

3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-(2-methylprop-2-enyl)purine-2,6-dione has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-(2-methylprop-2-enyl)purine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine compound found in chocolate, with mild stimulant effects.

    Theophylline: Used in medicine for its bronchodilator properties.

Uniqueness

3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-(2-methylprop-2-enyl)purine-2,6-dione is unique due to its specific substitutions, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-8-[(3-methylphenyl)methylsulfanyl]-7-(2-methylprop-2-enyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-11(2)9-22-14-15(21(4)17(24)20-16(14)23)19-18(22)25-10-13-7-5-6-12(3)8-13/h5-8H,1,9-10H2,2-4H3,(H,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLJKPRASCPVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(N2CC(=C)C)C(=O)NC(=O)N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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